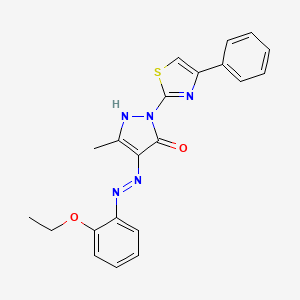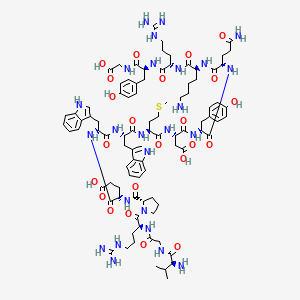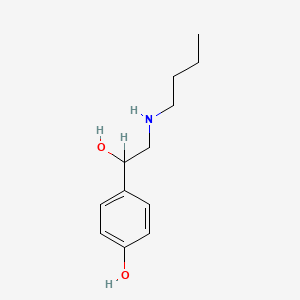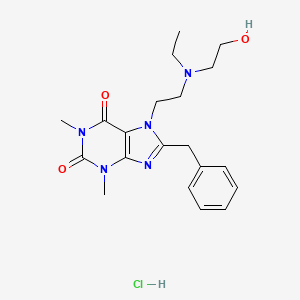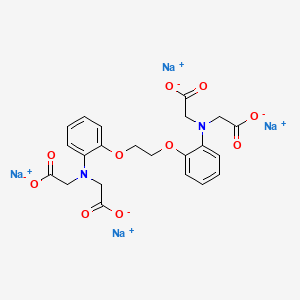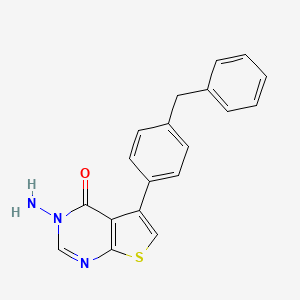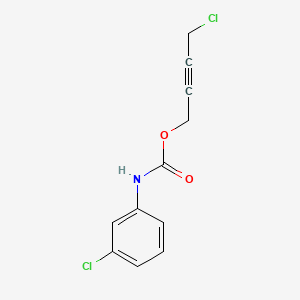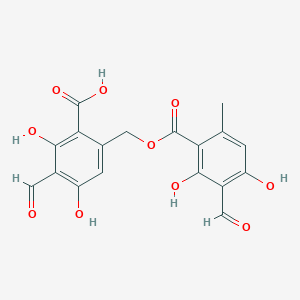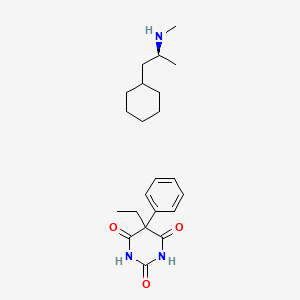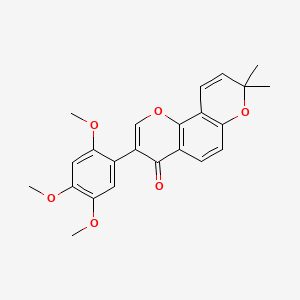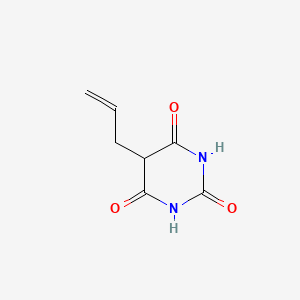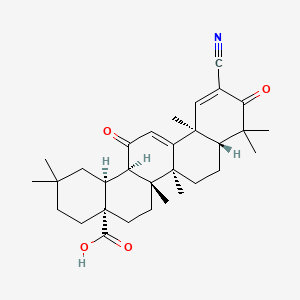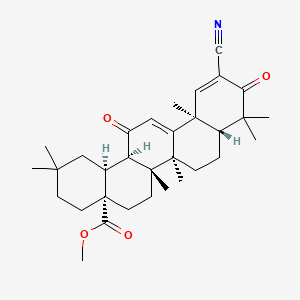![molecular formula C14H18Cl3N5O2 B1667809 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 30711-93-4](/img/structure/B1667809.png)
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRL 6231 is a triazine antimalarial.
Applications De Recherche Scientifique
Antiplasmodial Activity
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride and its derivatives have demonstrated significant antiplasmodial activity. For instance, one study found that these compounds exhibited potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum, with certain derivatives identified as particularly effective against drug-resistant strains (Lourens et al., 2016).
Novel Synthesis Methods
New procedures for the preparation of N,6-disubstituted-1,3,5-triazine-2,4-diamines, including this compound, have been developed, broadening the scope and application of these chemicals (Liu, Lin, & Leftheris, 2007).
Anti-Toxoplasma Activity
Some triazine derivatives, including 6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride, have shown efficacy against Toxoplasma gondii in vitro and in vivo, indicating their potential as treatments for toxoplasmosis (Mui et al., 2005).
Antimicrobial Activity
Some derivatives of this compound have been synthesized with antimicrobial properties, showing significant activity against certain bacterial strains, demonstrating the compound's versatility in different areas of medicinal chemistry (Koç, Aladağ, & Uysal, 2013).
Application in Material Science
Derivatives of 6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride have been used in the synthesis of materials for nonlinear optics and other advanced material applications, highlighting the compound's utility beyond biological contexts (Boese et al., 2002).
Environmental Applications
Triazine compounds, including derivatives of 6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride, have been studied for their environmental impact, particularly in the context of soil and water treatment, showcasing their relevance in environmental science (Baer & Calvet, 1999).
Propriétés
Numéro CAS |
30711-93-4 |
|---|---|
Nom du produit |
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride |
Formule moléculaire |
C14H18Cl3N5O2 |
Poids moléculaire |
431.1 g/mol |
Nom IUPAC |
6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H18Cl3N5O2.ClH/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17;/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21);1H |
Clé InChI |
MJZJYWCQPMNPRM-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C.Cl |
SMILES canonique |
CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
30711-93-4 (hydrochloride) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4,6-diamino-(1,2-dihydro)-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.HCL BRL 51084 BRL 6231 BRL 6231hydrochloride BRL 6231mono-Hydrobromide BRL-51084 BRL-6231 unspecified HCl of BRL 6231 WR 99210 WR-99210 WR99210-HCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B1667726.png)
